N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group and a cyclopropanecarboxamide moiety. The compound’s design leverages the sulfur-containing thiophene ring for enhanced binding interactions and metabolic stability, while the cyclopropane group contributes to conformational rigidity and bioavailability .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-6-9-8-2-1-3-10(8)16-12(9)14-11(15)7-4-5-7/h7H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQUBVWQHBJHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-chlorocyanoacetanilide with carbon disulfide in the presence of potassium hydroxide, followed by the addition of methyl iodide, can yield intermediate compounds that are further transformed into the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Antiproliferative Activity and Mechanism of Action
Derivatives of this compound, such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25), exhibit superior antiproliferative activity against MCF7 breast adenocarcinoma cells (IC50 = 30.8 and 38.7 nM, respectively) compared to the parent compound. These analogs incorporate sulfamoyl or triazine groups, which enhance interactions with ATP-binding pockets of tyrosine kinase receptors, mimicking clinical drugs like gefitinib .
Key Data Table: Antiproliferative Activity
| Compound | IC50 (nM) | Key Structural Features |
|---|---|---|
| Parent Compound (Cyclopropanecarboxamide) | Not reported | Cyclopropane, cyano, thiophene |
| Compound 24 | 30.8 | Sulfamoyl-pyrimidine, acetamide |
| Compound 25 | 38.7 | Triazine, phenolic group |
Structure-Activity Relationship (SAR) Insights
- Cyclopropane vs. Aromatic Substituents : The cyclopropane moiety balances rigidity and lipophilicity, favoring kinase binding without excessive steric hindrance. Aromatic substituents (e.g., fluorobenzamide) may enhance target affinity but increase off-target risks.
- Sulfamoyl/Triazine Additions : These groups in compounds 24 and 25 introduce hydrogen-bonding interactions critical for ATP-pocket inhibition, explaining their lower IC50 values .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃OS |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 304685-87-8 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anticancer agents. These compounds exhibit significant antiproliferative activity against various cancer cell lines.
-
Mechanism of Action
- The compound is believed to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic studies indicate that it may disrupt tubulin polymerization, similar to other known anticancer agents like nocodazole .
- In vitro studies demonstrated that treatment with the compound led to G2/M phase accumulation in A549 lung cancer cells, indicating a halt in cell division .
-
Case Studies and Efficacy
- In a study evaluating various thiophene derivatives, this compound exhibited submicromolar growth inhibition (GI50 values) against multiple cancer cell lines. Specifically, it showed remarkable efficacy against leukemia and prostate cancer cell lines with GI50 values below 1 μM .
- A comparative analysis with nocodazole revealed that the compound's GI50 values were significantly lower across several tested cell lines, suggesting superior potency .
Antiproliferative Activity Summary
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| A549 (Lung Cancer) | 0.28 | 1.06 | 6.51 |
| HL-60 (Leukemia) | 0.279 | 0.5 | 3.0 |
| PC-3 (Prostate) | 0.613 | 1.5 | 4.0 |
| MDA-MB-231 (Breast) | 0.415 | 1.0 | 5.0 |
Side Effects and Toxicity
While the anticancer potential is promising, it is essential to assess the toxicity profiles of such compounds. Preliminary studies indicate minimal cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable therapeutic index .
Q & A
Q. What are the key synthetic pathways for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropanecarboxamide?
The synthesis typically involves:
- Formation of the cyclopenta[b]thiophene core : Cyclocondensation of thiophene derivatives with cyclopentanone under acidic conditions.
- Coupling reactions : Amide bond formation between the cyclopenta[b]thiophene-2-amine intermediate and cyclopropanecarbonyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- Spectroscopy : H/C NMR to verify functional groups (e.g., cyano at ~110 ppm, amide carbonyl at ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 286.324) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and bond angles .
Q. What initial biological activities have been reported?
- Antiproliferative activity : IC values of 30–40 nM against MCF7 breast cancer cells, comparable to gefitinib .
- Enzyme inhibition : Competitive binding to ATP sites of tyrosine kinase receptors, validated via surface plasmon resonance (SPR) assays .
Advanced Research Questions
Q. How does the compound's structure-activity relationship (SAR) influence its biological efficacy?
Key SAR insights include:
- Cyclopropane moiety : Enhances metabolic stability by reducing oxidative degradation in vivo .
- Cyano group : Critical for hydrogen bonding with kinase active sites (e.g., Lys271 in EGFR). Replacement with nitro groups reduces potency by 10-fold .
- Comparative analysis :
| Compound Modification | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 30.8 | 12.5 |
| 4-Chloro-substituted analog | 45.2 | 8.3 |
| Propanamide derivative | >100 | 22.1 |
| Data from cytotoxicity and HPLC solubility studies . |
Q. What computational strategies are used to predict binding modes?
- Molecular docking : ArgusLab or AutoDock Vina to simulate interactions with tyrosine kinases (e.g., docking into MurF protein’s ATP-binding pocket with RMSD <2.0 Å) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictions in reported IC50_{50}50 values be resolved?
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter competitive inhibition profiles .
- Cell line heterogeneity : MCF7 subclones with differential EGFR expression show ±15% variability in IC .
- Solution : Standardize protocols (e.g., fixed ATP at 5 mM) and use isogenic cell lines for cross-study comparisons.
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Low yields in coupling steps : Optimize stoichiometry (1:1.2 amine:acyl chloride) and use microwave-assisted synthesis to reduce reaction time from 24 h to 2 h .
- Purification bottlenecks : Switch from silica gel to preparative HPLC for >99% purity in multi-gram batches .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
